Lithium diisopropylamine
Description
Historical Development and Significance in Organic Synthesis
Lithium diisopropylamide was first prepared in 1950 by Hamell and Levine. wikipedia.org Their work focused on using LDA and other hindered lithium diorganylamides to deprotonate esters at the alpha-position without the base attacking the carbonyl group. wikipedia.org Despite its discovery, LDA remained relatively obscure until the 1960s, with a notable application by Creger in 1967 highlighting its reactivity. wpmucdn.comyoutube.com Following this, its use in organic synthesis expanded significantly. youtube.com
The significance of LDA in modern organic synthesis is substantial. fiveable.me It is considered one of the most common and indispensable reagents, particularly for creating carbon-carbon bonds. nih.govnih.gov Its primary role is the formation of enolates from carbonyl compounds, which are crucial intermediates in reactions like aldol (B89426) condensations and alkylations. fiveable.mecatalysis.blog This capability allows for the construction of complex molecules with a high degree of specificity and stereochemical control. fiveable.me The development and adoption of LDA have been pivotal in advancing synthetic methodologies, enabling innovative pathways for synthesizing pharmaceuticals and natural products. fiveable.me It is frequently used for the direct alkylation and acylation of ketones. slideshare.net
Role as a Hindered, Non-Nucleophilic Base in Proton Abstraction
The effectiveness of LDA as a reagent stems from its unique structural and chemical properties. It is a strong base, with the conjugate acid, diisopropylamine (B44863), having a pKa value of approximately 36. wikipedia.orgstackexchange.com This high basicity allows LDA to completely and irreversibly deprotonate carbon acids with pKa values typically in the range of 20-25, such as ketones, esters, and nitriles, to form enolates. fiveable.memasterorganicchemistry.comlibretexts.org
A defining characteristic of LDA is that it is a non-nucleophilic base . fiveable.mecymitquimica.com This is due to the significant steric hindrance provided by the two bulky isopropyl groups attached to the nitrogen atom. fiveable.mefiveable.me These bulky groups prevent the amide base from acting as a nucleophile and attacking electrophilic centers, such as the carbonyl carbon of a ketone or ester. youtube.comwikipedia.org Instead, it selectively abstracts a proton, which is a much smaller and more accessible electrophile. wikipedia.org This minimizes unwanted side reactions, such as nucleophilic addition or substitution, which can be a problem with other strong bases like organolithium reagents or smaller alkoxides. libretexts.orgfiveable.me
This combination of strong basicity and steric hindrance makes LDA an exceptional tool for the controlled generation of specific enolates. fiveable.me For instance, in the deprotonation of an unsymmetrical ketone, LDA preferentially removes the less sterically hindered proton, leading to the formation of the "kinetic" enolate. masterorganicchemistry.commakingmolecules.com This regioselectivity is crucial for directing subsequent reactions to a specific position on the molecule. scispace.com The deprotonation is typically carried out at low temperatures, such as -78 °C, to ensure the kinetic product is favored and to prevent undesired side reactions. masterorganicchemistry.commakingmolecules.com
Data Tables
| Property | Value/Description | Source(s) |
| Chemical Formula | LiN(CH(CH₃)₂)₂ | wikipedia.org |
| Common Abbreviation | LDA | wikipedia.org |
| Nature | Strong, non-nucleophilic base | fiveable.mecymitquimica.comfiveable.me |
| Appearance | Colorless solid (usually handled in solution) | wikipedia.orgslideshare.net |
| pKa of Conjugate Acid (Diisopropylamine) | ~36 | wikipedia.orgstackexchange.com |
| Solubility | Good solubility in non-polar organic solvents like THF | wikipedia.org |
| Primary Use | Generation of enolates from carbonyl compounds and other carbon acids | fiveable.mecatalysis.blog |
| Key Feature | Steric hindrance from two isopropyl groups prevents nucleophilic attack | youtube.comfiveable.mefiveable.me |
| Reaction Type | Role of LDA | Resulting Intermediate/Product | Source(s) |
| Enolate Formation | Deprotonates the α-carbon of carbonyl compounds | Lithium enolate | catalysis.blogfiveable.me |
| Aldol Reactions | Forms the enolate nucleophile | β-hydroxy carbonyl compounds | catalysis.blog |
| Claisen Condensation | Deprotonates an ester to form the enolate | β-keto esters | catalysis.blogwikipedia.org |
| Alkylation of Carbonyls | Generates the enolate for subsequent Sₙ2 reaction | α-alkylated carbonyl compound | youtube.com |
| Kinetic Enolate Formation | Selectively deprotonates the less sterically hindered α-position | The less substituted ("kinetic") enolate | masterorganicchemistry.commakingmolecules.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15LiN |
|---|---|
Molecular Weight |
108.2 g/mol |
InChI |
InChI=1S/C6H15N.Li/c1-5(2)7-6(3)4;/h5-7H,1-4H3; |
InChI Key |
OVEHNNQXLPJPPL-UHFFFAOYSA-N |
Canonical SMILES |
[Li].CC(C)NC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Purity in Research Contexts
Established Synthetic Routes to Lithium Diisopropylamide
The most common and widely practiced method for the preparation of lithium diisopropylamide involves the reaction of diisopropylamine (B44863) with an alkyllithium reagent, typically n-butyllithium (n-BuLi). wikipedia.orgrochester.edu This reaction is generally performed in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures, ranging from 0 °C to -78 °C. wikipedia.orgprepchem.com The significant difference in the pKa values of diisopropylamine (around 36) and butane (B89635) (around 50) ensures that the deprotonation of the amine by n-BuLi is rapid and essentially irreversible. rochester.edu
The procedure typically involves the slow addition of n-BuLi to a solution of diisopropylamine in THF. prepchem.com This method is favored for its simplicity and the high yield of LDA produced. For laboratory-scale preparations, it is often more cost-effective to generate LDA in situ as needed. wikipedia.org
Another established, albeit less common, method for synthesizing LDA involves the direct reaction of lithium metal with diisopropylamine. This approach can be facilitated by the use of an electron carrier, such as styrene (B11656) or isoprene. google.comgoogle.com This method avoids the use of pyrophoric n-butyllithium, which can present handling hazards. google.com The reaction is typically carried out in a hydrocarbon solvent, which can be advantageous as LDA has low solubility and can precipitate, allowing for isolation as a solid. google.com
Table 1: Comparison of Established Synthetic Routes for LDA
| Synthetic Route | Reactants | Typical Solvent | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Reaction with n-Butyllithium | Diisopropylamine, n-Butyllithium | Tetrahydrofuran (THF) | Fast, high yield, suitable for in situ preparation. wikipedia.orgrochester.edu | Requires handling of pyrophoric n-BuLi. google.com |
| Direct Reaction with Lithium Metal | Diisopropylamine, Lithium Metal, Electron Carrier (e.g., styrene) | Hydrocarbon (e.g., hexane (B92381), cyclohexane) google.com | Avoids pyrophoric reagents, can yield solid LDA. google.com | Can be slower, may require an electron carrier. google.comgoogle.com |
Advancements in Preparation Techniques for Enhanced Reactivity
While the standard preparation of LDA is effective for many applications, research has shown that the reactivity of LDA can be significantly influenced by its aggregation state, which is in turn affected by the solvent and the presence of other species. wikipedia.orgacs.org In THF, LDA exists primarily as a solvated dimer. wikipedia.org However, in nonpolar solvents, it can form a variety of oligomeric structures. wikipedia.org
Recent advancements have focused on controlling these aggregation states to enhance reactivity and selectivity. For instance, the use of sonication has been shown to expedite the preparation of LDA from lithium powder and diisopropylamine, often in under 30 minutes at room temperature. researchgate.net This method also circumvents the need for strictly inert and dry conditions typically required for organolithium reactions. researchgate.net
Furthermore, the development of continuous flow technologies for organometallic processes has been applied to the synthesis and use of LDA. researchgate.net Flow chemistry offers improved safety profiles, especially when dealing with highly reactive reagents like LDA, and allows for better control over reaction parameters, which can lead to enhanced reactivity and selectivity. researchgate.net
Purity and Batch Consistency Considerations for Mechanistic Studies
For routine synthetic applications, commercially available LDA solutions or LDA prepared in situ from commercial n-BuLi are generally sufficient. nih.gov However, for detailed mechanistic and kinetic studies, the purity and batch-to-batch consistency of the LDA are of paramount importance. nih.govnih.gov
Research has demonstrated that trace impurities, particularly lithium chloride (LiCl), can have a profound impact on the rates of LDA-mediated reactions. nih.govnih.gov Even minute quantities of LiCl, as low as 0.01 mol %, can cause significant accelerations in reaction rates. nih.gov This is due to the formation of mixed aggregates between LDA and LiCl, which can be more reactive than LDA aggregates alone. nih.gov
The source of LiCl can be the commercial n-BuLi used in the preparation of LDA, as it is often produced from the reaction of n-butyl chloride with lithium metal. nih.gov Consequently, different batches of commercial n-BuLi can have varying levels of LiCl, leading to significant and often unpredictable variations in reaction rates—sometimes by as much as 100-fold. nih.gov
To address this, researchers conducting mechanistic studies often resort to preparing LiCl-free LDA. This can be achieved by starting with recrystallized n-BuLi or by preparing LDA from lithium metal and diisopropylamine, followed by recrystallization of the resulting LDA from a hydrocarbon solvent like hexanes. nih.govwpmucdn.com These purification steps are crucial for obtaining reproducible kinetic data and for accurately elucidating reaction mechanisms. nih.gov The hypersensitivity of some LDA-mediated reactions to trace impurities underscores the need for careful reagent preparation and characterization in mechanistic investigations. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Lithium diisopropylamide |
| Diisopropylamine |
| n-Butyllithium |
| Tetrahydrofuran |
| Butane |
| Styrene |
| Isoprene |
| Hexane |
| Cyclohexane |
| Lithium chloride |
| n-Butyl chloride |
| Lithium |
Solution Phase Structural Elucidation and Aggregation Dynamics of Lithium Diisopropylamide
Characterization of Aggregate States in Solution
Like many organolithium reagents, lithium diisopropylamide does not typically exist as a simple monomeric species in solution. wikipedia.org Instead, it forms a range of aggregates, and the specific structures present are highly dependent on the solvent medium. wikipedia.orgnih.gov Understanding these aggregation states is fundamental to interpreting its chemical behavior.
In solution, LDA is known to form several well-defined oligomeric structures, primarily dimers, trimers, and tetramers. wikipedia.org In the solid state, an infinite helical polymer structure has been identified through X-ray crystallography. acs.org However, in solution, discrete cyclic oligomers are more common. wpmucdn.com In non-coordinating, nonpolar solvents like hydrocarbons, LDA exists as an equilibrium mixture of these aggregates. wikipedia.orgwpmucdn.com At room temperature in solvents such as toluene (B28343), trimeric and tetrameric structures are considered the most probable forms. wikipedia.org As the temperature is lowered, the equilibrium can shift towards higher-order aggregates, including pentamers. wikipedia.org In the absence of coordinating donor solvents, cyclic trimers and tetramers of lithium amides have been observed. wpmucdn.com
The choice of solvent has a profound impact on the aggregation state of LDA. wikipedia.org This is due to the ability of coordinating solvents to ligate the lithium cations, which alters the stability and structure of the aggregates.
Tetrahydrofuran (B95107) (THF): In strongly coordinating polar aprotic solvents like tetrahydrofuran (THF), the predominant species of LDA is a disolvated dimer. wikipedia.orgwpmucdn.com This structure has been extensively characterized and is considered the exclusive spectroscopically observable form of LDA over a wide range of concentrations in THF. nih.govwpmucdn.comnih.gov The THF molecules coordinate to the lithium centers of the dimer. wikipedia.org
Toluene and Hydrocarbons: In nonpolar hydrocarbon solvents such as toluene or hexane (B92381), where solvent coordination is weak or absent, LDA exhibits a more complex, temperature-dependent equilibrium of oligomers. wikipedia.orgwpmucdn.com Analysis of LDA in hexane has revealed an equilibrium mixture containing at least three distinct cyclic oligomers. wpmucdn.com At ambient temperatures, trimers and tetramers are the most likely structures present in these non-coordinating media. wikipedia.org
Table 1: Aggregation State of Lithium Diisopropylamide in Various Solvents
| Solvent | Predominant Aggregate State(s) | Notes |
| Tetrahydrofuran (THF) | Disolvated Dimer | The dimer is the primary, spectroscopically observable species. wikipedia.orgnih.govwpmucdn.com |
| Toluene / Hexane | Equilibrium of Trimers, Tetramers, and higher oligomers | The equilibrium is temperature-dependent. wikipedia.orgwpmucdn.com |
| Diethoxymethane | Dimer | Determined by NMR spectroscopy. researchgate.net |
| Dimethoxymethane | Dimer | Determined by NMR spectroscopy. researchgate.net |
Spectroscopic Probes for Investigating Solution Structure
A variety of advanced spectroscopic techniques are employed to probe the complex solution structures of LDA, providing invaluable insight into its aggregation states and dynamic processes.
Multinuclear NMR spectroscopy is a cornerstone technique for the structural elucidation of organolithium compounds in solution. wpmucdn.comnih.govnih.gov
⁶Li and ¹⁵N NMR: By using isotopically labeled [⁶Li,¹⁵N]LDA, researchers can gain detailed structural information. wpmucdn.comnih.gov In THF, the ⁶Li NMR spectrum of [⁶Li,¹⁵N]LDA shows a characteristic triplet, which arises from coupling to two ¹⁵N nuclei. wpmucdn.com This splitting pattern provides direct evidence for a dimeric structure where each lithium atom is bonded to two nitrogen atoms. wpmucdn.com These studies have consistently supported the assignment of a disolvated dimer as the exclusive observable species in THF solution. wpmucdn.comnih.gov
Diffusion-Ordered NMR Spectroscopy (DOSY): DOSY is a powerful technique for distinguishing between different aggregate sizes in solution based on their diffusion coefficients. nih.gov Larger aggregates diffuse more slowly than smaller ones. 13C INEPT DOSY experiments have been successfully used to resolve the THF-solvated LDA dimer from other components in a toluene solution. nih.gov This method allows for the characterization of different aggregation states, such as dimers and tetramers, which can be identified as separate species in the diffusion dimension of the spectrum. nih.gov
In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to by the trade name ReactIR, is a powerful method for monitoring the progress of chemical reactions in real-time. nih.govnih.govmt.com This technique is particularly useful for studying the kinetics of LDA-mediated reactions. nih.govmt.com By tracking the change in concentration of specific reactants or products via their characteristic infrared absorbances, detailed kinetic profiles can be generated. nih.govnih.gov For instance, the disappearance of a substrate can be conveniently followed by monitoring a specific vibrational band, allowing for the determination of reaction rates even at the very low temperatures (e.g., -78 °C) at which many LDA reactions are performed. nih.govmt.com
Inter-aggregate Exchange Processes and Kinetic Implications
For many reactions, particularly those conducted at low temperatures in THF, the rate-limiting step is not the proton transfer itself but the deaggregation of the LDA dimer. nih.govnih.govnih.gov The reaction is believed to proceed through a less stable, more reactive monomeric form of LDA, which is generated by the dissociation of the spectroscopically observed dimer. wpmucdn.comnih.gov Because the monomer is present at a very low, spectroscopically unobservable concentration, its formation from the dimer becomes the bottleneck of the reaction. wpmucdn.com This leads to reaction kinetics that are often fractional order (e.g., half-order) or zeroth-order in the substrate, a hallmark of rate-limiting deaggregation. umich.eduwpmucdn.comnih.gov
A particularly complex kinetic scenario, termed non-equilibrium kinetics, arises when the rates of inter-aggregate exchange are comparable to the rate of the subsequent reaction with the substrate. nih.govacs.org This situation is common for many reactions run at the synthetically practical temperature of -78 °C. nih.govacs.org Under these non-limiting conditions, the concept of a single rate-limiting step becomes poorly defined, leading to complex kinetic behavior and a high sensitivity to reaction parameters like concentration and temperature. nih.gov The dominant mechanism of inter-aggregate exchange itself can be complex; for instance, the exchange of subunits between LDA dimers in THF has been shown to proceed through an associative pathway involving a tetrasolvated tetramer. nih.gov
Mechanistic Investigations of Lithium Diisopropylamide Mediated Reactions
Fundamental Principles of Proton Transfer and Deprotonation by Lithium Diisopropylamide
The primary function of Lithium diisopropylamide (LDA) is to act as a strong Brønsted-Lowry base, abstracting a proton from a carbon acid. Diisopropylamine (B44863), the conjugate acid of the diisopropylamide anion, has a pKa value of approximately 36. This makes its conjugate base, LDA, sufficiently strong to deprotonate a wide range of weakly acidic organic compounds, including ketones, esters, and nitriles, whose α-protons typically have pKa values in the range of 18-25.
The deprotonation process is generally considered to be rapid and often irreversible, especially when there is a large difference in pKa between the substrate and diisopropylamine. This irreversibility is a key factor in achieving kinetic control during reactions such as enolate formation. The fundamental reaction involves the nitrogen atom of the diisopropylamide anion forming a new N-H bond by abstracting a proton, leading to the formation of a carbanion (or an enolate) and neutral diisopropylamine.
Influence of Aggregation State and Solvation on Reaction Pathways
The reactivity and mechanistic course of LDA-mediated reactions are profoundly influenced by its aggregation state and solvation. In coordinating solvents like tetrahydrofuran (B95107) (THF), LDA does not typically exist as a simple monomeric species. Instead, it predominantly forms a disolvated dimer, often denoted as (LDA)₂·(THF)₂. However, other aggregated forms can exist in equilibrium, and these different species can exhibit distinct reactivities.
The solvent plays a crucial role in modulating the equilibrium between these aggregates. Donor solvents like THF coordinate to the lithium ions, stabilizing the aggregates but also facilitating their breakdown (deaggregation) into smaller, often more reactive, species. The number of solvent molecules involved in the transition state can vary, leading to different reaction orders with respect to the solvent. Consequently, a deep understanding of the solution structure of LDA under specific reaction conditions is essential for elucidating the operative reaction mechanism. The structural complexity is a key reason why mechanistic studies often require detailed kinetic analyses to deconstruct the roles of aggregation and solvation.
Monomer-Based Versus Dimer-Based Reaction Mechanisms
Kinetic studies have revealed that both monomeric and dimeric forms of LDA can be the active species in a deprotonation reaction, and the dominant pathway depends on the substrate and solvent conditions.
Dimer-Based Mechanisms : In some reactions, particularly with weakly solvating media, the LDA dimer may react directly with the substrate. These pathways are often characterized by a first-order dependence on the LDA dimer concentration.
Monomer-Based Mechanisms : More commonly, the reaction proceeds through a monomeric form of LDA. In this scenario, the dimer first undergoes deaggregation to form a solvated monomer, which then acts as the deprotonating agent. These mechanisms typically show a half-order dependence on the concentration of the LDA dimer, reflecting the dissociation equilibrium: (LDA)₂ ⇌ 2 LDA.
The choice between these pathways can be influenced by the steric and electronic properties of the substrate. For any given solvent, there can be a competition between monomer- and dimer-based chemistries. Distinguishing between these possibilities often involves detailed kinetic studies that measure the reaction order with respect to the LDA concentration.
| Substrate Type | Predominant Reactive Species | Typical Reaction Order in [(LDA)₂] | Reference |
| Various Imines | Monomer | 0.5 | |
| Aryl Carbamates | Monomer (via autocatalysis) | Complex | |
| Unsaturated Esters | Monomer | 0.5 | |
| 2-Fluoropyridines | Monomer | 0 |
This table presents generalized findings; actual reaction orders can be complex and dependent on specific conditions.
Role of Deaggregation in Rate-Limiting Steps
When deaggregation is the rate-limiting step, the reaction rate becomes independent of the substrate concentration (zeroth-order in substrate), as the substrate must wait for the active form of the base to be generated. However, the mechanistic picture is often complicated by autocatalysis, where the product of the reaction (a lithium enolate or other organolithium species) can catalyze the deaggregation process, leading to complex kinetic profiles. Traces of salts, such as lithium chloride (LiCl), can also act as potent catalysts for deaggregation, dramatically accelerating the reaction and shifting the rate-limiting step from deaggregation to proton transfer.
Kinetic Versus Thermodynamic Control in Enolate Formation
The regioselective formation of enolates from unsymmetrical ketones is a classic example of the principles of kinetic versus thermodynamic control, with LDA being the archetypal base for achieving kinetic control.
Kinetic Enolate : This is the enolate formed by the fastest deprotonation reaction. LDA's large steric bulk makes it preferentially abstract the most sterically accessible α-proton, which is typically on the less substituted carbon. The use of a strong base like LDA at low temperatures (e.g., -78 °C) ensures that the deprotonation is rapid, quantitative, and irreversible. These conditions "lock" the product as the less stable, but more rapidly formed, kinetic enolate.
Thermodynamic Enolate : This is the most stable enolate, which generally has the more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as higher temperatures and the use of a weaker base where deprotonation is reversible.
| Condition | Favored Product | Rationale |
| Base | ||
| Strong, bulky base (e.g., LDA) | Kinetic Enolate | Deprotonation at the less sterically hindered position is faster. |
| Weaker, smaller base (e.g., NaH, NaOEt) | Thermodynamic Enolate | Reversible deprotonation allows equilibrium to be established, favoring the more stable product. |
| Temperature | ||
| Low Temperature (-78 °C) | Kinetic Enolate | Favors the fastest reaction pathway and prevents equilibration to the thermodynamic product. |
| Higher Temperature (Room Temp. and up) | Thermodynamic Enolate | Provides sufficient energy to overcome the higher activation barrier for deprotonation at the more substituted carbon and allows for equilibration. |
| Reaction Time | ||
| Short Reaction Time | Kinetic Enolate | The reaction is stopped before significant equilibration can occur. |
| Long Reaction Time | Thermodynamic Enolate | Allows the system to reach thermodynamic equilibrium. |
Computational Chemistry Approaches to Elucidate Reaction Mechanisms
Computational chemistry has become an indispensable tool for probing the complex potential energy surfaces of LDA-mediated reactions. These theoretical approaches provide insights into the structures of transient intermediates and transition states that are often difficult or impossible to observe experimentally. By calculating the relative energies of different species and the activation barriers for various reaction pathways, computational studies can help rationalize experimentally observed reactivity and selectivity. These methods are particularly valuable for exploring the intricate details of aggregation, solvation, and the precise geometry of the proton transfer step.
Density Functional Theory (DFT) Studies on Lithium Diisopropylamide Reactivity
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying organolithium chemistry. DFT calculations have been successfully applied to investigate the deaggregation of LDA dimers, providing detailed energetic profiles for the process.
These studies have shown that the deaggregation of a disolvated LDA dimer to a trisolvated monomer involves multiple distinct minima and transition states. The calculated energy barriers for these steps are often comparable to the activation energies determined from experimental kinetic studies of reactions where deaggregation is rate-limiting. DFT has also been used to explore the structures of monomer- and dimer-based transition states for proton transfer, helping to explain the preference for certain reaction pathways based on substrate and solvent. For example, calculations can compare the feasibility of transition structures involving one, two, or three coordinated THF molecules, providing a rationale for the observed solvent dependencies.
Elucidation of Transition States and Intermediates
The elucidation of transition states and intermediates in reactions mediated by lithium diisopropylamide (LDA) presents a significant challenge due to the fleeting nature of these species and the complex interplay of aggregation and solvation. nih.gov Mechanistic studies have revealed a delicate balance between rate-limiting aggregation events and the subsequent reaction with a substrate. nih.gov A combination of kinetic studies, spectroscopic analysis, and computational modeling has been instrumental in unraveling the intricate details of these reaction pathways.
Computational studies, particularly using Density Functional Theory (DFT), have provided invaluable insights into the structures and energies of various intermediates and transition states along the reaction coordinate. nih.gov These studies have mapped out complex potential energy surfaces, illustrating a series of transient intermediates and transition structures whose energies are consistent with the activation energies observed in LDA-mediated metalations. nih.gov
The complexity of LDA-mediated reactions is further enhanced by the role of solvation. The number of solvent molecules associated with the lithium cation in the transition state can significantly influence the reaction mechanism. For instance, rate studies of the substitution of 2,6-difluoropyridine (B73466) revealed two competing monomer-based pathways that differ only in their solvation number in the transition structures. nih.gov
Detailed Research Findings
Kinetic and spectroscopic investigations have been pivotal in identifying the stoichiometry of the species involved in the rate-determining step. By systematically varying the concentrations of LDA, the substrate, and the solvent, researchers can deduce the number of each component present in the transition state. umich.edu For example, in the ortholithiation of 1,4-difluorobenzene, the reaction proceeds through a cascading deaggregation of dimeric LDA. acs.org
The influence of additives like hexamethylphosphoramide (B148902) (HMPA) introduces even greater mechanistic diversity. Studies on various LDA/HMPA-mediated reactions, including the lithiation of imines, conjugate addition to unsaturated esters, and deprotonation of epoxides, have shown that HMPA can lead to reactions proceeding through di- and tetra-HMPA-solvated dimers or mono-HMPA-solvated monomers. nih.govcornell.edu In some cases, the formation of mixed aggregates, where both the LDA and the lithiated product are part of the same complex, has been observed. nih.gov For instance, the reaction of an epoxide with LDA/HMPA forms an intermediate lithiated epoxide as a mixed dimer with LDA. nih.gov
The following tables summarize key findings from mechanistic studies on various LDA-mediated reactions, highlighting the nature of the identified transition states and intermediates.
Table 1: Characterized Transition State Stoichiometries in LDA-Mediated Reactions
| Reaction Type | Substrate | Solvent System | Transition State Stoichiometry | Method of Elucidation | Ref. |
| Ortholithiation | 1,4-Difluorobenzene | THF/Hexanes | [A₂S₃]‡ | Kinetic Studies, ¹⁹F NMR Spectroscopy | acs.org |
| Substitution | 2,6-Difluoropyridine | THF | [ArH•i-Pr₂NLi(THF)]‡ | Rate Studies, Computational Modeling | nih.gov |
| Substitution | 2,6-Difluoropyridine | THF | [ArH•i-Pr₂NLi(THF)₃]‡ | Rate Studies, Computational Modeling | nih.gov |
| Enolization | Hindered Ester | THF | Disolvated Monomer | Rate Studies | nih.gov |
| Enolization | Hindered Ester | HMPA/THF | Monosolvated Monomer | Rate Studies | nih.gov |
| Ortholithiation | Aryl Carbamate | HMPA/THF | Mono-HMPA-solvated Monomer | Rate Studies | cornell.edu |
A₂ represents the LDA dimer, S represents a solvent molecule, and ArH represents the aromatic substrate.
Table 2: Observed Intermediates in LDA-Mediated Reactions
| Reaction Type | Substrate | Solvent System | Observed Intermediate | Spectroscopic Evidence | Ref. |
| Ortholithiation | 1,4-Difluorobenzene | THF/Hexanes | Mixed Dimer (ArLi•LDA) | ¹⁹F NMR Spectroscopy | acs.org |
| Conjugate Addition | Unsaturated Ester | HMPA/THF | Mixed Dimer (Product•LDA) | [⁶Li,¹⁵N] NMR Spectroscopy | nih.gov |
| Epoxide Deprotonation | Norbornene Epoxide | HMPA/THF | Mixed Dimer (Lithiated Epoxide•LDA) | Not specified | cornell.edu |
| Imine Lithiation | Cyclohexanone N-isopropylimine | HMPA/THF | LDA-free Lithiated Imine Monomer | [⁶Li,¹⁵N] NMR Spectroscopy | nih.gov |
ArLi represents the lithiated aromatic product.
These findings underscore the principle that a comprehensive understanding of LDA-mediated reactions requires a multi-faceted approach. The combination of kinetic data, spectroscopic observation of intermediates, and computational modeling of transition states is essential to construct a complete mechanistic picture. nih.govnih.gov The elucidation of these transient species is not merely an academic exercise but is crucial for controlling the reactivity and selectivity of this widely used synthetic reagent.
Advanced Applications of Lithium Diisopropylamide in Organic Synthesis
Regioselective Enolate Generation
The generation of a specific enolate regioisomer is a critical step in many carbon-carbon bond-forming reactions. LDA's unique properties allow for precise control over this process, favoring the formation of the kinetic enolate, which is often the less substituted and sterically more accessible product.
When an unsymmetrical ketone is treated with a base, two different enolates can potentially form: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster, typically by deprotonation of the less sterically hindered α-hydrogen. researchgate.net The thermodynamic enolate is the more stable enolate, usually having a more substituted double bond.
Lithium diisopropylamide is the base of choice for the selective formation of the kinetic enolate. acs.org Several factors contribute to this selectivity:
Steric Hindrance: LDA is a bulky base, and its large diisopropyl groups make it sensitive to the steric environment of the α-protons. It preferentially abstracts the proton that is more sterically accessible, which is typically on the less substituted α-carbon. researchgate.netsemanticscholar.org
Low Temperatures: These reactions are almost always conducted at low temperatures, such as -78 °C. researchgate.net At these temperatures, the deprotonation is essentially irreversible, and the product distribution is governed by the relative rates of proton abstraction (kinetic control). The low temperature prevents the initially formed kinetic enolate from equilibrating to the more stable thermodynamic enolate. researchgate.net
Strong Basicity: LDA is a very strong base (pKa of its conjugate acid is ~36), ensuring rapid and complete deprotonation of the carbonyl compound (pKa ~19-20 for ketones). researchgate.net This quantitative conversion to the enolate prevents side reactions, such as self-condensation of the starting ketone. semanticscholar.org
The result is the reliable and high-yield formation of the less substituted enolate, which can then be trapped with an electrophile to achieve regioselective α-functionalization of the carbonyl compound.
Table 1: Conditions for Regioselective Enolate Formation
| Enolate Type | Base | Temperature | Key Principle |
|---|---|---|---|
| Kinetic | Lithium diisopropylamide (LDA) | Low (-78 °C) | Rapid, irreversible deprotonation of the least hindered proton. |
| Thermodynamic | Weaker bases (e.g., NaH, NaOEt) | Higher (e.g., 25 °C) | Reversible deprotonation allows equilibration to the more stable, more substituted enolate. |
While aldehydes and ketones are common substrates for enolate formation, LDA is also highly effective for the deprotonation of less acidic carboxylic acid derivatives. nih.govumich.edu Protons on the α-carbon of esters, amides, and nitriles are significantly less acidic than those of ketones. researchgate.net Consequently, a very strong, non-nucleophilic base is required to form their corresponding enolates in high concentration. nih.gov
LDA fulfills this requirement perfectly. Its strong basicity is sufficient to deprotonate these substrates quantitatively, while its steric bulk prevents competing nucleophilic substitution reactions at the carbonyl group (in the case of esters and amides). nih.govnih.gov The resulting enolates are potent nucleophiles and can participate in a variety of subsequent reactions, including alkylations and condensations. umich.edu The use of LDA at low temperatures is again crucial to ensure complete enolate formation before the addition of an electrophile, thereby avoiding side reactions. uwindsor.ca
For carboxylic acids themselves, two equivalents of LDA are typically required. The first equivalent deprotonates the acidic carboxylic acid proton, and the second equivalent removes a proton from the α-carbon to form a dianion, the enolate of the carboxylate. baranlab.org
Directed Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) on the aromatic substrate. The DMG, typically a Lewis basic functional group, coordinates to the lithium atom of the organolithium base, directing deprotonation to the adjacent ortho position. nih.govnih.gov
LDA is a widely used base for the DoM of functionalized arenes. While strong alkyllithium bases like n-butyllithium can also be used, LDA is often preferred when the directing group or other functionalities on the arene are sensitive to nucleophilic attack. nih.gov The nitrogen atom of LDA is less nucleophilic than the carbanionic carbon of an alkyllithium.
A wide variety of functional groups can act as DMGs, including amides, carbamates, ethers, and sulfones. The general mechanism involves the formation of a pre-lithiation complex where the lithium ion of LDA coordinates to the heteroatom of the DMG. This proximity effect facilitates the abstraction of a nearby ortho-proton. nih.gov
Research has shown that the efficiency of LDA-mediated ortho-lithiations can be significantly influenced by additives. For instance, the presence of catalytic amounts of lithium chloride (LiCl) can dramatically accelerate the rate of these reactions. This catalytic effect is believed to arise from the ability of LiCl to break down LDA aggregates, leading to more reactive monomeric species. nih.gov
Table 2: Common Directing Metalation Groups (DMGs) for LDA-Mediated Lithiation
| Directing Group | Substrate Class |
|---|---|
| -CONR₂ | Tertiary Amides |
| -OCONR₂ | Carbamates |
| -OMe | Methoxyarenes |
| -SO₂NR₂ | Sulfonamides |
| -F | Fluoroarenes |
The directed lithiation strategy extends to heteroaromatic compounds, providing a key method for their regioselective functionalization. nih.gov For π-deficient heteroaromatics like pyridine and quinoline, direct deprotonation can be challenging and may compete with nucleophilic addition of the base to the electron-deficient ring. semanticscholar.orgnih.gov
In these cases, less nucleophilic lithium amide bases such as LDA and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are particularly advantageous. semanticscholar.orgnih.gov Their use minimizes the undesired nucleophilic addition to carbon-nitrogen double bonds, even at low temperatures. The heteroatom within the ring (e.g., the nitrogen in pyridine) can itself act as a directing group, often facilitating lithiation at the C-2 position. Alternatively, an external DMG can be used to direct the lithiation to other positions on the ring. LDA's non-coordinating nature can be beneficial in controlling regioselectivity in certain heterocyclic systems.
Imines and their derivatives, such as hydrazones, are valuable substrates for lithiation using LDA. Deprotonation typically occurs at the α-carbon of the imine, generating a stabilized aza-enolate or aza-allyl anion. This intermediate is a powerful nucleophile for subsequent reactions with electrophiles, providing a route to α-functionalized imines, which can then be hydrolyzed to the corresponding ketones or aldehydes.
The mechanism of LDA-mediated imine lithiation can be complex. Studies have shown that the reaction often proceeds through monomer-based pathways. The presence of coordinating solvents or additives, such as hexamethylphosphoramide (B148902) (HMPA), can significantly influence the reaction mechanism and rate by altering the aggregation state and solvation of the LDA. For example, the lithiation of the N-isopropylimine of cyclohexanone with LDA in the presence of HMPA involves an ensemble of monomer-based transition states. The regioselectivity of the deprotonation is also a key consideration, especially with unsymmetrical imines, and is influenced by factors similar to those in ketone enolization, including steric hindrance around the α-protons. baranlab.org
Stereoselective and Asymmetric Synthesis with Lithium Diisopropylamide
Lithium diisopropylamide (LDA) is a cornerstone in modern organic synthesis, particularly for its role in stereoselective and asymmetric transformations. Its bulky, non-nucleophilic nature allows for precise deprotonation, forming enolates whose stereochemistry can be controlled and subsequently transferred to the final product. This section delves into the nuanced applications of LDA in controlling stereochemical outcomes.
Control of Enolate Geometry (E Versus Z Stereochemistry)
The geometry of the enolate formed upon deprotonation by LDA is a critical determinant of the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions. The selective formation of either the E or Z enolate is governed by a delicate interplay of steric and electronic factors, which can be rationalized by the Ireland model. This model posits a six-membered, chair-like cyclic transition state for the deprotonation of carbonyl compounds by lithium amide bases like LDA. pharmaxchange.infoimperial.ac.ukblogspot.com
In this transition state, the lithium cation coordinates to the carbonyl oxygen, while the diisopropylamine (B44863) moiety abstracts an α-proton. pharmaxchange.info The stereochemical course of the deprotonation is influenced by the steric interactions between the substituents on the carbonyl compound and the bulky isopropyl groups of LDA. pharmaxchange.infoimperial.ac.uk
Specifically, two main steric clashes are considered: A¹,² strain (allylic strain) between the R¹ group and the X group of the carbonyl substrate, and 1,3-diaxial interactions between the R¹ group and an isopropyl group of LDA. imperial.ac.uk
Formation of Z-enolates: When the X group is large (e.g., a bulky alkyl group or an oxazolidinone chiral auxiliary), the A¹,² strain becomes dominant. To minimize this interaction, the R¹ group is forced into a pseudo-axial position, leading to the formation of the Z-enolate. pharmaxchange.infoimperial.ac.uk
Formation of E-enolates: Conversely, for substrates with smaller X groups (e.g., esters where X = OR'), the 1,3-diaxial interaction between the R¹ group and LDA's isopropyl group becomes the primary destabilizing factor. This pushes the R¹ group into a pseudo-equatorial position, favoring the formation of the E-enolate. imperial.ac.ukblogspot.com
The choice of solvent can also dramatically influence the enolate geometry. The addition of a strongly coordinating co-solvent like hexamethylphosphoramide (HMPA) disrupts the cyclic transition state by solvating the lithium ion. blogspot.com This leads to a more "open" transition state, where the A¹,² strain is minimized, often resulting in a reversal of selectivity and favoring the Z-enolate even for substrates that would typically form E-enolates in tetrahydrofuran (B95107) (THF) alone. imperial.ac.ukblogspot.com
| Substrate Substituent (X) | Solvent System | Dominant Steric Interaction | Favored Enolate Geometry |
|---|---|---|---|
| Small (e.g., -OR') | THF | 1,3-Diaxial Interaction | E-enolate |
| Large (e.g., -tBu, Evans auxiliary) | THF | A¹,² Strain | Z-enolate |
| Small or Large | THF/HMPA | Minimized 1,3-Diaxial Interaction (Open TS) | Z-enolate |
Diastereoselective Transformations and Induction
The ability to control enolate geometry with LDA is a powerful tool for diastereoselective synthesis. Once a stereodefined enolate is formed, its geometry is translated into the stereochemistry of the product in subsequent reactions.
A prime example is the diastereoselective aldol reaction. A Z-enolate will preferentially lead to the syn-aldol product, while an E-enolate will favor the anti-aldol product, both via a closed, chair-like Zimmerman-Traxler transition state. blogspot.com This predictability allows for the synthesis of specific diastereomers of β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis.
LDA is also instrumental in diastereoselective reactions involving chiral substrates. For instance, the alkylation of lithiated hydrazones, formed by the deprotonation of the corresponding hydrazone with LDA, can exhibit high levels of diastereoselectivity. umich.edu The stereochemical outcome of these reactions has been found to be distinct from that of their ketone counterparts, highlighting the unique mechanistic pathways accessible through the use of LDA with specific substrates. umich.edu
| Reaction Type | LDA-Generated Intermediate | Key Feature | Diastereoselective Outcome |
|---|---|---|---|
| Aldol Reaction | Z-enolate | Zimmerman-Traxler Transition State | Predominantly syn-aldol product |
| Aldol Reaction | E-enolate | Zimmerman-Traxler Transition State | Predominantly anti-aldol product |
| Michael Addition | N-sulfinyl metalloenamine | Chelation Control | High diastereoselectivity in the addition to α,β-unsaturated ketones |
Enantioselective Processes Using Chiral Auxiliaries and Ligands
To achieve enantioselectivity, LDA is frequently used in conjunction with chiral auxiliaries. A chiral auxiliary is an enantiomerically pure group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
Evans oxazolidinones are among the most successful chiral auxiliaries employed with LDA. youtube.com When an N-acyl oxazolidinone is deprotonated with LDA, a rigid, chelated Z-enolate is formed. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide or an aldehyde) to approach from the less hindered face. youtube.com This results in a highly diastereoselective reaction, and subsequent cleavage of the auxiliary provides the product with high enantiomeric excess.
Pseudoephedrine is another effective chiral auxiliary that, when converted to the corresponding amide and treated with LDA, forms a chelated enolate that undergoes highly diastereoselective alkylations. wikipedia.org The stereochemical outcome is dictated by the configuration of the auxiliary, allowing for predictable synthesis of a specific enantiomer. wikipedia.org
| Chiral Auxiliary | Substrate | LDA-Mediated Reaction | Stereochemical Control |
|---|---|---|---|
| Evans Oxazolidinone | N-Acyl Imide | Alkylation, Aldol Addition | Formation of a rigid Z-enolate; auxiliary shields one face, directing electrophilic attack. youtube.com |
| Pseudoephedrine | Amide | Alkylation | Chelated enolate directs alkylation to be syn to the methyl group and anti to the hydroxyl group. wikipedia.org |
| (S)-valinol or (S)-tert-leucinol derived amino ethers | Imine | Addition to imines | Formation of a chelate with a Lewis acid (e.g., ZnCl₂) directs the nucleophilic attack. thieme-connect.com |
Deprotonation of Diverse Acidic Substrates
The potent basicity of lithium diisopropylamide (pKa of diisopropylamine is ~36) makes it suitable for the deprotonation of a wide range of weakly acidic protons, extending beyond α-hydrogens of carbonyl compounds. wikipedia.org
Terminal Alkynes
Terminal alkynes possess a relatively acidic proton (pKa ≈ 25) due to the high s-character of the sp-hybridized carbon orbital. LDA is a sufficiently strong base to quantitatively deprotonate terminal alkynes, generating lithium acetylides. wikipedia.org These acetylides are powerful nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides or addition to carbonyl compounds. The use of a strong, non-nucleophilic base like LDA is advantageous as it avoids competing side reactions. fiveable.me
Hydrazones and Aza-Enolates
Hydrazones, formed from the condensation of ketones or aldehydes with hydrazine derivatives (such as N,N-dimethylhydrazine), can be deprotonated by LDA at the α-carbon to form aza-enolates. umich.edu These intermediates are analogous to enolates but are generally more nucleophilic.
A significant application of this chemistry is in the stereoselective alkylation of hydrazones derived from chiral hydrazine derivatives, such as SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ( (R)-1-amino-2-(methoxymethyl)pyrrolidine). Deprotonation of a SAMP or RAMP hydrazone with LDA generates a lithium aza-enolate. The chiral auxiliary directs the subsequent alkylation to occur from a specific face of the aza-enolate, leading to the formation of α-alkylated carbonyl compounds with high enantiomeric purity after hydrolysis of the hydrazone.
Complex Reaction Cascades and Novel Methodologies
Lithium diisopropylamide (LDA) is a powerful, sterically hindered, non-nucleophilic strong base widely employed in organic synthesis. scispace.comwikipedia.org Beyond its classic role in the regioselective deprotonation of carbonyl compounds to form specific enolates, LDA serves as a crucial initiator for complex reaction cascades and enables novel synthetic methodologies. wikipedia.orgresearchgate.netyoutube.com Its ability to mediate intricate transformations that build molecular complexity rapidly from simple precursors underscores its advanced applications. These methodologies often involve sequential reactions where the functionality generated in one step becomes reactive in the next, without the need for isolating intermediates. wikipedia.org This section explores several advanced applications of LDA, focusing on its role in carbolithiation, isomerization, and cycloaddition reactions.
Carbolithiation Reactions
Carbolithiation, the addition of an organolithium species across a carbon-carbon multiple bond, is a potent tool for C-C bond formation. LDA has been effectively utilized to mediate such reactions, particularly in intramolecular and tandem processes.
One notable application involves the highly stereo- and regioselective carbolithiation of vinylidenecyclopropanes. nih.gov When treated with LDA in tetrahydrofuran (THF), vinylidenecyclopropanes undergo a carbolithiation event. The resulting organolithium adduct can then be trapped by a variety of electrophiles, including aldehydes, ketones, and enones, to produce highly functionalized products. nih.gov This methodology provides a pathway to complex molecular scaffolds from readily available starting materials.
Furthermore, LDA has been employed in tandem reaction cascades involving both aminolithiation and carbolithiation. For instance, the double cyclization of allylaminoalkenes can be initiated using LDA. taylorandfrancis.com In this process, LDA acts as both a lithiating agent and a protonating agent to synthesize bicyclic structures like hexahydro-1H-pyrrolizine and octahydro-indolizines with good diastereoselectivity and in high yields. taylorandfrancis.com The concentration of lithium amide can influence the reaction pathway, determining whether a monocyclic or bicyclic product is formed. taylorandfrancis.com
Table 1: LDA-Mediated Carbolithiation of Vinylidenecyclopropanes Data sourced from Chemistry—A European Journal, 2009. nih.gov
| Entry | Vinylidenecyclopropane Substrate | Electrophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-(Butan-2-ylidene)cyclopropane | Benzaldehyde | 2-Cyclopropylidene-1-phenylpentan-1-ol | 95 |
| 2 | 1-(Butan-2-ylidene)cyclopropane | Acetophenone | 2-Cyclopropylidene-1-phenylpentan-1-ol | 89 |
| 3 | 1-(Butan-2-ylidene)cyclopropane | Cyclohexanone | 1-(1-Cyclopropylidenepropan-2-yl)cyclohexan-1-ol | 94 |
Isomerization Reactions
LDA has proven to be a highly effective reagent for promoting the isomerization of allyl ethers to (Z)-propenyl ethers. organic-chemistry.orgacs.org This transformation is achieved with remarkable efficiency and high stereoselectivity in THF at room temperature, often resulting in quantitative conversion. organic-chemistry.orgacs.org The reaction provides a convenient and inexpensive alternative to methods that rely on costly and toxic transition metals. organic-chemistry.org
The rate of the LDA-initiated isomerization is sensitive to steric hindrance; less sterically hindered allylic ethers isomerize more rapidly. organic-chemistry.orgacs.org Comparative studies have shown that LDA is significantly more effective than other bases like potassium tert-butoxide (t-BuOK). While t-BuOK often requires heating and yields a mixture of E- and Z-isomers, LDA selectively produces the (Z)-propenyl ether under mild conditions. organic-chemistry.orgacs.org Other amide bases, such as lithium bis(trimethylsilyl)amide, have been found to be ineffective at initiating this isomerization. organic-chemistry.org
Table 2: Isomerization of Allyl Ethers to (Z)-Propenyl Ethers using LDA Data sourced from Organic Letters, 2010. organic-chemistry.orgacs.orgacs.org
| Entry | Allyl Ether Substrate | Time (h) | Conversion (%) |
|---|---|---|---|
| 1 | Allyl phenyl ether | 0.5 | >99 |
| 2 | Allyl benzyl ether | 0.5 | >99 |
| 3 | (Allyloxy)cyclohexane | 1 | >99 |
| 4 | Diallyl ether | 1 | >99 |
Cycloaddition Reactions
While not a direct participant in the cycloaddition step itself, LDA is instrumental in generating highly reactive intermediates that readily undergo such reactions. A prominent example is the LDA-mediated generation of benzynes from aryl halides. youtube.com By abstracting an acidic proton ortho to a halogen, LDA facilitates an elimination reaction that forms the strained benzyne intermediate. This intermediate can then participate in cycloaddition reactions, such as [2+2] cycloadditions with alkenes, to form complex polycyclic frameworks. youtube.com
LDA is also used to prepare substrates for other types of cycloadditions, such as the Diels-Alder reaction. youtube.com By selectively forming a specific enolate from a ketone or ester, LDA allows for the introduction of functionality that can then act as a diene or dienophile. For example, the formation of a silyl enol ether via an LDA-generated lithium enolate can prepare a substrate for a subsequent Diels-Alder reaction. youtube.com This sequential approach, where LDA is used in a critical preparatory step, highlights its enabling role in advanced cycloaddition strategies.
Influence of Reaction Modifiers and Environmental Factors on Lithium Diisopropylamide Reactivity
Role of Solvent Polarity and Coordinating Ability
The solvent environment plays a pivotal role in modulating the structure and, consequently, the reactivity of lithium diisopropylamide. LDA exists in solution as aggregates, and the degree of aggregation is highly dependent on the solvent's properties. wikipedia.org
In nonpolar solvents like toluene (B28343), LDA forms a temperature-dependent equilibrium of oligomeric structures, with trimers and tetramers being prevalent at room temperature. As the temperature decreases, higher-order aggregates such as pentamers can form. wikipedia.org In contrast, in coordinating polar aprotic solvents like tetrahydrofuran (B95107) (THF), LDA predominantly exists as a solvated dimer. wikipedia.org This difference in aggregation state directly impacts the base's reactivity, as the active species in many reactions is believed to be the monomer, which is in equilibrium with the more stable aggregates.
The coordinating ability of the solvent is crucial. Strongly coordinating solvents can break down the aggregates, increasing the concentration of the more reactive monomeric species. For instance, THF, a commonly used solvent for LDA reactions, solvates the lithium cations, stabilizing the dimeric structure and influencing the equilibrium with the monomer. The dual role of ethers as both ligands and reaction media can be complex. nih.gov While THF is a strongly coordinating solvent, its influence can sometimes be secondary to other, more potent ligands present in the reaction mixture. nih.gov
The polarity of the solvent medium, while related to its coordinating ability, also has an effect. However, studies have shown that in some LDA/HMPA-mediated reactions, the proportions of a polar cosolvent like THF in a nonpolar solvent such as hexane (B92381) have little to no effect on the reaction rate, suggesting that primary-shell solvation is the more critical factor. nih.gov
Table 1: Influence of Solvent on LDA Aggregation State
| Solvent | Polarity | Coordinating Ability | Predominant LDA Structure |
| Toluene | Nonpolar | Weak | Temperature-dependent oligomers (trimers, tetramers) wikipedia.org |
| Tetrahydrofuran (THF) | Polar Aprotic | Strong | Solvated dimers wikipedia.org |
Effects of Temperature on Aggregation Equilibrium and Reaction Rates
Temperature is a critical parameter in controlling LDA-mediated reactions, primarily through its influence on the aggregation equilibrium and the intrinsic rate of reaction. As mentioned, in nonpolar solvents, the equilibrium between different oligomeric states of LDA is temperature-dependent. wikipedia.org Lowering the temperature generally favors the formation of higher-order, less reactive aggregates.
In THF, while the dimer is the predominant form, an equilibrium with the monomeric species still exists. The position of this equilibrium is influenced by temperature, which in turn affects the concentration of the active deprotonating agent. Many LDA reactions are conducted at low temperatures, typically -78 °C, to control selectivity. wikipedia.orgmasterorganicchemistry.com This low temperature helps to "freeze out" the equilibrium, often favoring the kinetically controlled product over the thermodynamically more stable one. masterorganicchemistry.com For example, in the deprotonation of unsymmetrical ketones, using LDA at -78 °C preferentially yields the kinetic enolate, formed by removing the less sterically hindered proton. masterorganicchemistry.com
Increasing the temperature generally increases the rate of reaction by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions. chemguide.co.ukchemicals.co.uksolubilityofthings.com However, in the context of LDA's aggregation, the effect of temperature is twofold. It can shift the aggregation equilibrium towards the more reactive monomer, but it can also accelerate side reactions or lead to the formation of the thermodynamic product. Therefore, precise temperature control is essential for achieving desired outcomes in LDA-mediated transformations. nih.gov For some substrates, reactions at -78 °C occur under non-equilibrium conditions where the rates of LDA aggregation and solvation events are comparable to the rates of reaction with the substrate, leading to complex kinetics. nih.govacs.org
Table 2: General Effects of Temperature on LDA Reactions
| Temperature Change | Effect on Aggregation | Effect on Reaction Rate | General Outcome |
| Decrease | Favors higher, less reactive aggregates wikipedia.org | Decreases intrinsic rate chemicals.co.uk | Favors kinetic control, increased selectivity masterorganicchemistry.com |
| Increase | Shifts equilibrium towards lower, more reactive aggregates | Increases intrinsic rate chemguide.co.uk | Favors thermodynamic control, potential for side reactions |
Catalytic Effects of Lithium Salts (e.g., Lithium Chloride)
The presence of lithium salts, particularly lithium chloride (LiCl), can have a profound catalytic effect on the rates of LDA-mediated reactions. Even trace amounts of LiCl can lead to significant rate accelerations. nih.govnih.govacs.org This effect is so pronounced that the purity of the n-butyllithium used to prepare LDA, which can contain residual LiCl, can lead to batch-dependent variations in reaction rates of up to 100-fold. nih.govresearchgate.net
The catalytic role of LiCl is attributed to its ability to break down LDA aggregates. nih.gov LiCl can form mixed aggregates with LDA, which are more prone to deaggregation, thereby increasing the effective concentration of the reactive monomeric LDA species. nih.gov This catalysis is particularly efficient, with as little as 0.001 mol % LiCl measurably accelerating the 1,4-addition of LDA to an unsaturated ester. nih.gov
Interestingly, the catalytic effect of LiCl is not universal across all substrates. Studies on ortholithiations have shown that substrates of intermediate reactivity are most susceptible to catalysis by LiCl. Very fast or very slow reactions are relatively insensitive to its presence. nih.gov This suggests a specific window of reactivity where the deaggregation of LDA is the rate-limiting step, and thus, acceleration by LiCl is most effective.
Table 3: Effect of LiCl on LDA-Mediated Ortholithiation Rates
| Substrate Reactivity | Effect of Catalytic LiCl |
| High (t1/2 < 200 s) | Relatively insensitive nih.gov |
| Intermediate | Significant rate acceleration nih.gov |
| Low (t1/2 > 105 s) | Relatively insensitive nih.gov |
Impact of Cosolvents and Ancillary Ligands (e.g., Hexamethylphosphoramide (B148902), Tetramethylethylenediamine)
The addition of strongly coordinating cosolvents or ancillary ligands can dramatically alter the reactivity and mechanism of LDA reactions. These additives function by solvating the lithium cation, leading to deaggregation of LDA and enhancing its basicity.
Hexamethylphosphoramide (HMPA) is a highly polar, strongly coordinating ligand that is well-known for its ability to deaggregate organolithium species. nih.gov The addition of HMPA to LDA-mediated reactions often leads to significant rate accelerations and can change the reaction pathway. nih.gov For example, the metalation of an imine by LDA in the presence of HMPA proceeds through monomer-based pathways, in contrast to the dimer-based mechanism often observed in its absence. nih.gov However, the effect of HMPA is not always straightforward; it can decelerate certain reactions, such as epoxide lithiations, and has little effect on the rates of others, like ester enolizations. umich.edu The mechanistic complexity of LDA/HMPA systems is high, with reactions proceeding through various HMPA-solvated monomers and dimers. nih.govnih.gov
Tetramethylethylenediamine (TMEDA) is a bidentate chelating amine that also enhances the reactivity of LDA. By chelating the lithium ion, TMEDA promotes the formation of monomeric LDA species, which are more reactive. This increased reactivity can be substantial; for instance, the dehydrobromination of norbornyl bromide by LDA with a hemilabile diether is 1100 times faster than with LDA in n-butyl methyl ether. umich.edu
The use of these additives allows for fine-tuning of LDA's reactivity, enabling reactions that might otherwise be sluggish or unselective. However, their presence can also lead to more complex reaction mechanisms, involving multiple solvated species participating in the reaction. nih.gov
Table 4: Summary of Cosolvent/Ligand Effects on LDA Reactivity
| Cosolvent/Ligand | General Effect | Mechanistic Implication |
| Hexamethylphosphoramide (HMPA) | Often accelerates reactions, but effects can be substrate-dependent nih.govumich.edu | Promotes monomer-based pathways, increased mechanistic complexity nih.govnih.govacs.org |
| Tetramethylethylenediamine (TMEDA) | Increases reactivity | Promotes monomer formation through chelation umich.edu |
Emerging Research Avenues and Future Outlook in Lithium Diisopropylamide Chemistry
Development of Novel Chiral Lithium Amides for Asymmetric Catalysis
The quest for enantiomerically pure compounds has driven the development of chiral variants of lithium amides, moving beyond the archetypal LDA to bases that can induce stereoselectivity. These chiral lithium amides (CLAs) are pivotal in asymmetric synthesis, particularly in processes like enantioselective deprotonation. iupac.orgresearchgate.net The design of these reagents is crucial, as their structure dictates the stereochemical outcome of a reaction. nih.gov
Researchers have synthesized a variety of CLAs, often featuring C2-symmetry, which has proven effective in achieving high levels of asymmetric induction. iupac.org The efficacy of these bases can be influenced by reaction conditions, such as the presence of additives like lithium chloride (LiCl), which can affect the aggregation state and, consequently, the enantioselectivity. researchgate.net
Key developments in this area include:
Asymmetric Deprotonation: Chiral lithium amides are used to selectively remove a proton from a prochiral ketone, creating a chiral enolate which can then be trapped to yield an enantiomerically enriched product. iupac.orgacs.org
Catalytic Systems: Efforts are underway to use CLAs in catalytic amounts, with a stoichiometric amount of an achiral base like LDA, to make processes more efficient and economical. researchgate.net
Kinetic Resolution: These bases have been effectively used for the kinetic resolution of racemic compounds, such as epoxides, to yield chiral allylic alcohols. researchgate.net
The table below summarizes some examples of chiral lithium amides and their applications in asymmetric synthesis.
| Chiral Lithium Amide Type | Application | Achieved Enantiomeric Excess (ee) | Reference |
| Bis-phenylethylamide-derived | Asymmetric deprotonation of oxabicyclic ketone | 82% ee | iupac.org |
| (S)-2-(pyrrolidin-1-yl)methylpyrrolidine-derived | Enantioselective deprotonation of meso-epoxides | High selectivity | researchgate.net |
| Koga's chiral bases | Asymmetric alkylation of β,γ-unsaturated carboxylic acids | Not specified | researchgate.net |
| Amino-acid derived amides | Asymmetric deprotonation | Varies with substrate | iupac.org |
These developments highlight the ongoing effort to tune the structure of lithium amides to achieve precise control over stereochemistry, opening new pathways for the synthesis of complex chiral molecules. nih.govrsc.org
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry has become an indispensable tool for unraveling the intricate mechanisms of LDA-mediated reactions. acs.org Given the complex solution behavior of LDA, which involves various aggregation and solvation states, computational models provide critical insights that are often difficult to obtain through experimental means alone. nih.govresearchgate.net These models help in understanding structure-reactivity relationships and predicting the selectivity of reactions. nih.gov
Density Functional Theory (DFT) is a commonly employed method to study these systems. acs.orgnih.gov It allows for the calculation of transition state energies, which are crucial for predicting reaction pathways and selectivity. For instance, computational studies have been used to elucidate the mechanism of LDA-mediated nucleophilic aromatic substitution, detailing the structures of intermediates and transition states. nih.gov
Key areas of focus for computational modeling in LDA chemistry include:
Mechanism Elucidation: Computational studies can differentiate between possible reaction pathways, such as reversible lithiation versus direct nucleophilic attack. nih.gov
Predicting Selectivity: By modeling the transition states for the formation of different products, computational methods can predict the stereochemical or regiochemical outcome of a reaction.
Understanding Aggregation: Models help to understand how different aggregation states (e.g., monomers, dimers) and their solvation influence the reactivity and kinetics of LDA. nih.govumich.edu The Local Density Approximation (LDA) functional, though a simpler model, forms the basis for more complex approximations like the Generalized Gradient Approximation (GGA) used in these studies. acs.org
The following table presents examples of computational approaches applied to understand organolithium reactivity.
| Computational Method | Focus of Study | Key Findings | Reference |
| Density Functional Theory (DFT) | Mechanism of ortholithiation and substitution on 2,6-difluoropyridine (B73466) | Supported a reversible lithiation mechanism via monomer-based pathways. | nih.gov |
| Ab initio modeling | Rational design of catalysts | Provides understanding of reaction mechanisms and electronic properties to guide catalyst selection. | nih.gov |
| Artificial Force Induced Reaction (AFIR) | Systematic reaction path searching | Allows for the exploration of known and unexpected reaction pathways, including side reactions. | acs.org |
The synergy between computational predictions and experimental results is accelerating the development of more efficient and selective synthetic methodologies involving LDA. Future work will likely focus on developing more accurate and computationally efficient models to handle the dynamic and complex nature of these reaction systems. acs.orgnih.gov
Real-time Spectroscopic Monitoring of Lithium Diisopropylamide-Mediated Reactions
Understanding the kinetics and mechanisms of fast organometallic reactions requires techniques that can monitor the process in real-time and in-situ. youtube.com Real-time spectroscopic monitoring provides a direct window into the reaction as it happens, allowing for the observation of transient intermediates and the determination of reaction kinetics. mpg.de This is particularly important for LDA-mediated reactions, where reaction half-lives at low temperatures can be on the order of minutes. nih.gov
Several spectroscopic techniques are employed for this purpose:
Infrared (IR) Spectroscopy: In-situ IR spectroscopy is a powerful tool for monitoring the concentrations of reactants, products, and intermediates over time. umich.edu It has been used to detect the formation of dimeric LDA-substrate complexes, which significantly influence the reaction kinetics. umich.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR experiments can provide detailed structural information about species in solution, helping to trace key intermediates and understand catalytic cycles. mpg.de
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) and low-temperature plasma (LTP) probe MS can be used for real-time, in-situ monitoring of reaction components directly from the reaction mixture. uvic.caresearchgate.netrsc.org
UV/Vis Spectroscopy: This method is suitable for monitoring species that have a chromophore, such as certain organic substrates or products, and can be used for in-line monitoring. mdpi.com
The data obtained from these techniques are crucial for building accurate kinetic models and understanding the factors that control reaction rates and selectivity, such as solvent and aggregation effects. umich.edu For example, kinetic studies can reveal non-integer reaction orders, implicating the involvement of multiple parallel reaction pathways. umich.edu
The table below outlines various spectroscopic techniques used for real-time reaction monitoring.
| Spectroscopic Technique | Information Obtained | Application Example | Reference |
| In-situ Infrared (IR) Spectroscopy | Concentration of species vs. time, detection of intermediates | Observing dimeric LDA-substrate complexes. | umich.edu |
| Real-time Nuclear Magnetic Resonance (NMR) | Structural information of intermediates, kinetic data | Tracking species in catalytic transformations under reaction conditions. | mpg.de |
| Mass Spectrometry (MS) | Identification of reaction intermediates and products | On-line monitoring of palladium-catalyzed cyclization reactions. | uvic.ca |
| UV/Vis Spectroscopy | Concentration of chromophoric species | In-line monitoring of biomass concentration and derivatization reactions in bioprocesses. | mdpi.com |
The continued development of these in-situ and operando spectroscopic methods will provide ever more detailed insights into the complex world of LDA chemistry, enabling more precise control over synthetic transformations. youtube.comnih.gov
Q & A
Q. How is lithium diisopropylamide (LDA) synthesized, and what factors influence its purity and reactivity?
LDA is typically synthesized by reacting diisopropylamine with an alkyllithium reagent (e.g., n-butyllithium) in anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures (0°C to -78°C) under inert conditions . Key factors include:
- Stoichiometry : A 1:1 molar ratio of diisopropylamine to alkyllithium ensures complete deprotonation .
- Solvent choice : THF enhances solubility and stabilizes the LDA dimer, while ethereal solvents favor monomeric forms, affecting reactivity .
- Temperature control : Low temperatures (-78°C) minimize side reactions, such as ligand redistribution or decomposition .
Q. What are the primary applications of LDA in organic synthesis?
LDA is a strong, non-nucleophilic base widely used for:
- Enolate formation : Deprotonates carbonyl compounds (ketones, esters) regioselectively under kinetic control, enabling crossed aldol and alkylation reactions .
- Directed ortho-lithiation : Activates aromatic substrates (e.g., halogenated arenes) for functionalization at specific positions .
- Anionic polymerization : Initiates controlled polymerization of styrenes and acrylates in polymer chemistry .
Q. How does solvent selection impact LDA-mediated reactions?
Solvents modulate LDA’s aggregation state and reactivity:
- THF : Stabilizes dimeric or trimeric aggregates, slowing reaction kinetics but improving selectivity .
- Diethyl ether : Favors monomeric LDA, increasing base strength and reaction rates .
- Hexamethylphosphoramide (HMPA) : Added as a cosolvent to enhance solubility and stabilize transition states in challenging deprotonations .
Q. What safety protocols are critical for handling LDA?
Key safety measures include:
- Inert atmosphere : Use argon or nitrogen to prevent moisture/oxygen exposure .
- Temperature control : Avoid exothermic decomposition by maintaining reactions below -30°C .
- Quenching protocols : Neutralize excess LDA with chilled ethanol or isopropanol before disposal .
Advanced Research Questions
Q. How does LiCl influence the regioselectivity of LDA-mediated ortho-lithiation?
Trace LiCl (≤100 ppm) alters reaction pathways:
- Autocatalysis : LiCl accelerates lithiation by stabilizing monomeric LDA species, enabling selective 2-position metalation in halogenated arenes .
- Reversibility : LiCl promotes equilibration between lithiated intermediates, favoring thermodynamically stable products .
- Kinetic vs. thermodynamic control : LiCl-free conditions favor irreversible, kinetically controlled products, while LiCl enables reversible pathways .
Q. What mechanistic insights explain LDA’s role in β-ketocarboxylate reactions?
LDA reacts with β-ketocarboxylates via:
- Disproportionation : Forms enolate intermediates that undergo decarboxylation or alkylation, depending on electrophile choice (e.g., alkyl halides vs. CO₂) .
- Interference mitigation : Diisopropylamine (a byproduct) must be minimized, as it competes for carboxylation sites .
Q. How do aggregation states of LDA affect its reactivity in low-concentration ligand systems?
At substoichiometric ligand concentrations (e.g., <1 equiv. THF):
Q. What strategies prevent side reactions during LDA-mediated enolate formation?
Mitigation approaches include:
- Precooling reagents : Substrates and LDA solutions are cooled to -78°C to suppress aldol condensation or over-alkylation .
- Controlled stoichiometry : Use 1.1–1.2 equiv. LDA to avoid excess base-induced decomposition .
- In situ quenching : Immediate electrophile addition after enolate formation prevents retro-aldol reactions .
Q. How is LDA employed in stereocontrolled total syntheses?
Case studies include:
- Lyconadin A/B synthesis : LDA generates key enolate intermediates for cyclization, with stereochemistry controlled by chiral auxiliaries .
- Tochuinyl acetate synthesis : LDA-mediated alkylation of cyclopentane derivatives achieves high diastereoselectivity via chelation control .
Methodological Considerations
- Data contradiction resolution : Conflicting reports on LDA’s aggregation (e.g., dimer vs. trimer dominance) often arise from solvent purity or LiCl contamination . Validate aggregation states via ⁶Li/¹⁵N NMR .
- Reaction optimization : Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps in lithiation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
